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Compound of Interest

Compound Name: 4-(1,3-Dithiolan-2-yl)phenol

Cat. No.: B1585410

An In-depth Technical Guide to 4-(1,3-dithiolan-2-
yl)phenol

This guide provides a comprehensive technical overview of 4-(1,3-dithiolan-2-yl)phenol, a
versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug
discovery. Its unique structure, combining a nucleophilic phenol with a masked aldehyde (the
dithiolane group), makes it a valuable building block for complex molecular architectures. This
document will delve into its physicochemical properties, synthesis, reactivity, and applications,
offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

4-(1,3-dithiolan-2-yl)phenol, with the CAS number 22068-49-1, is a crystalline organic
compound.[1] At its core, it is a derivative of phenol, where the para-position is substituted with
a 1,3-dithiolane ring. This dithiolane moiety serves as a thioacetal, which is a robust protecting
group for the aldehyde functional group.

The strategic importance of this molecule lies in its dual reactivity. The phenolic hydroxyl group
can undergo a variety of transformations (e.g., etherification, esterification) while the aldehyde
remains masked. Subsequently, the dithiolane can be selectively removed under specific
conditions to liberate the aldehyde for further reactions, such as reductive amination, Wittig
reactions, or oxidation to a carboxylic acid. This orthogonal reactivity is a cornerstone of
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modern multi-step synthesis, enabling the construction of complex pharmaceutical
intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; mol
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[label="Figure 1. Chemical Structure of 4-(1,3-dithiolan-2-yl)phenol.", fontsize=10]; }

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is paramount for the effective
use of any chemical reagent. The properties of 4-(1,3-dithiolan-2-yl)phenol are summarized

below.

General Properties
Property Value Source(s)
CAS Number 22068-49-1 [1]
Molecular Formula CoH100S2 [1112]
Molecular Weight 198.31 g/mol [1][2]
Appearance Yellow crystals or powder [3]
Melting Point 114-120 °C [3]
IUPAC Name 4-(1,3-dithiolan-2-yl)phenol [4]

p-(1,3-dithiolan-2-yl)phenol, 2-

Synonyms (4-hydroxyphenyl)-1,3- [1][5]

dithiolane

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a
comprehensive, publicly available dataset for this specific molecule is sparse, the expected
spectral characteristics can be inferred from its structure and data on analogous compounds.
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e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the
methylene protons of the dithiolane ring, and the phenolic hydroxyl proton.

o Aromatic Protons (CeHa): Two doublets in the aromatic region (typically 6 6.8-7.5 ppm),
characteristic of a 1,4-disubstituted benzene ring.

o Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-
dependent.

o Methine Proton (-CH-S2): A singlet around & 5.5-6.0 ppm.

o Dithiolane Protons (-SCH2CH2S-): A multiplet or two distinct signals in the & 3.2-3.6 ppm
range.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display
signals corresponding to each unique carbon environment.[6]

o Aromatic Carbons: Signals between & 115-160 ppm. The carbon attached to the hydroxyl
group (ipso-carbon) will be the most deshielded in this region. Due to symmetry, only four
signals are expected for the six aromatic carbons.[6]

o Methine Carbon (-CH-Sz2): A signal around & 55-65 ppm.
o Dithiolane Carbons (-SCH2CHzS-): A signal around & 40 ppm.

* IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional
groups present.

o

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm~1.

[¢]

C-H Stretch (Aromatic): Absorptions typically above 3000 cm~1.

[¢]

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm~1.

[e]

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

o

C-O Stretch (Phenol): A strong peak around 1200-1260 cm~1,
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e Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. For 4-(1,3-dithiolan-2-yl)phenol, the molecular ion peak [M]* would
be observed at m/z = 198.[7]

Synthesis and Purification

The most common and efficient method for synthesizing 4-(1,3-dithiolan-2-yl)phenol is
through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with ethane-1,2-dithiol.

Reaction Mechanism and Rationale

This reaction is a classic example of carbonyl protection. 4-Hydroxybenzaldehyde provides the
core phenolic aldehyde structure. Ethane-1,2-dithiol acts as the protecting agent. An acid
catalyst, typically a Lewis acid (e.g., BFs-OEt2) or a Brgnsted acid (e.g., p-toluenesulfonic acid),
is required to activate the carbonyl group of the aldehyde, making it more electrophilic and
susceptible to nucleophilic attack by the thiol groups. The reaction proceeds via a hemi-
thioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to
form the stable five-membered dithiolane ring. The choice of an acid catalyst is critical; it must
be strong enough to promote the reaction without causing undesired side reactions on the
sensitive phenol ring.

dot graph G { rankdir=LR; node [shape=Dbox, style=rounded, fontname="Helvetica",
fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Starting Materials:\n- 4-Hydroxybenzaldehyde\n- Ethane-1,2-dithiol",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., BF3-OEt2, p-
TsOH)"]; Reaction [label="Thioacetalization Reaction\nin an inert solvent (e.g., DCM, Toluene)",
shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n- Quench reaction\n-
Neutralize acid\n- Extract with organic solvent"]; Purification [label="Purification\n-
Recrystallization or\n- Column Chromatography", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Product [label="Final Product:\n4-(1,3-dithiolan-2-yl)phenol",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

/l Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup [label="1. Reaction
Completion (TLC)"]; Workup -> Purification [label="2. Isolate Crude Product"]; Purification ->
Product [label="3. Obtain Pure Compound"];
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caption [label="Figure 2. General workflow for the synthesis of 4-(1,3-dithiolan-2-yl)phenol.",

shape=plaintext, fontsize=10]; }

Detailed Experimental Protocol

Objective: To synthesize 4-(1,3-dithiolan-2-yl)phenol from 4-hydroxybenzaldehyde.

Materials:

4-Hydroxybenzaldehyde (1.0 eq)

Ethane-1,2-dithiol (1.1 eq)

Boron trifluoride diethyl etherate (BF3-OEt2) (0.1 eq)
Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Hexane and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous dichloromethane. Stir the
mixture until the aldehyde is fully dissolved.

Addition of Reagents: Add ethane-1,2-dithiol to the solution. Cool the flask to 0 °C using an
ice bath.

Catalyst Addition: Slowly add boron trifluoride diethyl etherate dropwise to the cooled
reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
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aldehyde is consumed.

o Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate
solution. Transfer the mixture to a separatory funnel and separate the layers.

o Extraction: Extract the aqueous layer twice more with dichloromethane.

» Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer
over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure 4-
(1,3-dithiolan-2-yl)phenol as a yellow solid.

Chemical Reactivity and Applications

The utility of 4-(1,3-dithiolan-2-yl)phenol stems from the distinct reactivity of its two functional
groups.

Reactivity of the Dithiolane Group (Protected Aldehyde)

The 1,3-dithiolane group is a stable protecting group, resistant to nucleophiles, bases, and mild
acidic or reducing conditions. This stability is crucial for allowing chemical modifications at other
sites of the molecule.

Deprotection: The aldehyde can be regenerated (deprotected) under specific, often oxidative or
mercury(ll)-assisted, conditions. Common reagents for deprotection include:

o Mercury(ll) chloride (HgClz) and calcium carbonate (CaCO3)
e N-Bromosuccinimide (NBS) in aqueous acetone
« lodine in the presence of an oxidant

The choice of deprotection agent is critical and depends on the functional group tolerance of
the rest of the molecule.
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Reactivity of the Phenol Group

The phenolic hydroxyl group is nucleophilic and weakly acidic. It can readily undergo reactions
such as:

o O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K2COs, NaH) to
form ethers (Williamson ether synthesis).

o O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

» Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing
group, though substitution is sterically hindered at the ortho positions.

Application in Drug Development and Organic Synthesis

The primary application of 4-(1,3-dithiolan-2-yl)phenol is as a synthetic intermediate. It allows
for the introduction of a 4-hydroxy-substituted aromatic ring into a molecule, with the aldehyde
functionality masked for later elaboration.

Example Synthetic Strategy:
e Protect: Synthesize 4-(1,3-dithiolan-2-yl)phenol.

» Modify: Use the phenolic -OH group as a handle for coupling reactions. For instance,
perform an O-alkylation to link it to another part of a target molecule.

o Deprotect: Once the molecular scaffold is assembled, deprotect the dithiolane to reveal the
aldehyde.

o Elaborate: Use the newly revealed aldehyde for further transformations, such as forming an
imine and reducing it to a secondary amine (reductive amination), a common step in building
drug candidates.

This strategy is invaluable for creating libraries of compounds for screening, where the core
phenolic structure is maintained while the functionality derived from the aldehyde is varied.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 4-
(1,3-dithiolan-2-yl)phenol.

o Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
The compound is a phenol derivative; phenols as a class are toxic and can be absorbed
through the skin, causing burns and systemic toxicity.[9]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area,
preferably within a chemical fume hood.

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an
inert atmosphere if the compound is sensitive to air or moisture.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store
away from strong oxidizing agents.

First Aid:

o Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove
contaminated clothing. Seek medical attention.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

 Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

4-(1,3-dithiolan-2-yl)phenol is a highly valuable and versatile building block for organic
synthesis. Its bifunctional nature, combining a reactive phenol with a robustly protected
aldehyde, provides synthetic chemists with a powerful tool for the strategic construction of
complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity,
as outlined in this guide, is essential for its effective application in research and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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